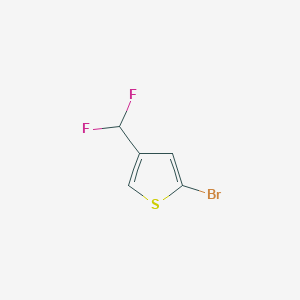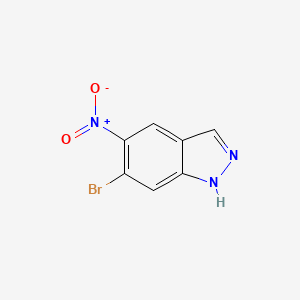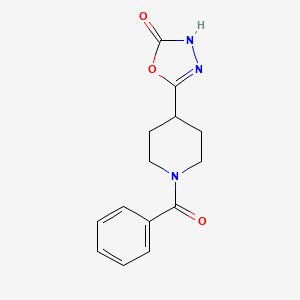![molecular formula C20H24BNO2 B1375768 9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole CAS No. 1020657-86-6](/img/structure/B1375768.png)
9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole
Vue d'ensemble
Description
The compound is a derivative of carbazole, which is a heterocyclic organic compound. It has a two-ring structure, consisting of a benzene ring fused to a five-membered nitrogenous ring . The compound also contains a boronate ester group, which is commonly used in Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be expected to have the planar structure of carbazole, with the ethyl and boronate ester groups adding some three-dimensionality .Chemical Reactions Analysis
Carbazole compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The boronate ester group can participate in Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other carbazole derivatives. These compounds are typically solid at room temperature, and they may exhibit fluorescence .Applications De Recherche Scientifique
Fluorescent Probe Synthesis
9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole has been utilized in the synthesis of novel near-infrared fluorescent probes. Specifically, this compound was used in creating a near-infrared fluorescence probe of carbazole borate ester including indole, through a series of reactions including electrophilic substitution and coupling with Bis(pinacolato) diboron (Shen You-min, 2014).
Organic Electron Donors
This compound has also been involved in the synthesis of organic electron-donors derived from carbazole. These donors play a crucial role as key intermediates in various synthetic approaches, especially in the context of organic electronics (Elham N. Bifari & R. El-Shishtawy, 2021).
Antimicrobial Agent Synthesis
9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole has been used as a precursor for synthesizing heterocyclic derivatives with potential antimicrobial activities. These derivatives have been tested and evaluated as antimicrobial agents, highlighting the versatility of this compound in pharmaceutical chemistry (N. Salih, J. Salimon, & E. Yousif, 2016).
Crystal Structure and DFT Studies
The compound has been studied for its crystal structure and density functional theory (DFT) calculations. These studies are vital for understanding the molecular structure and properties of the compound, which is essential in fields like material science and molecular engineering (T. Liao et al., 2022).
Synthesis of Conjugated Polymers
Another significant application is in the synthesis of conjugated polymers. These polymers have been synthesized using palladium-catalyzed Suzuki coupling methods and characterized for their properties. The synthesized polymers have applications in fields such as optoelectronics and photovoltaics (M. Grigoras & N. Antonoaia, 2005).
Optical and Electrochemical Properties
The compound has been used in the synthesis of high-molecular-weight conjugated polycarbazoles. These polymers show promising optical, electrochemical, and thermal properties, making them suitable for applications in electronics and materials science (Yaqin Fu & Zhishan Bo, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO2/c1-6-22-17-10-8-7-9-15(17)16-13-14(11-12-18(16)22)21-23-19(2,3)20(4,5)24-21/h7-13H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHQDHUWGUPVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745375 | |
| Record name | 9-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
1020657-86-6 | |
| Record name | 9-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




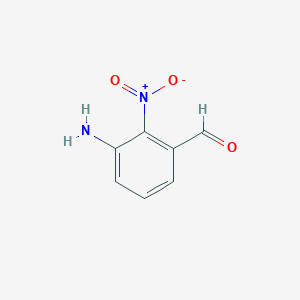
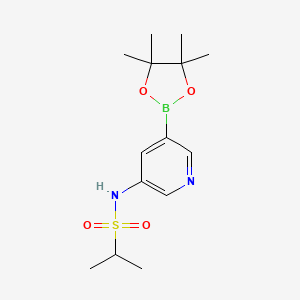
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
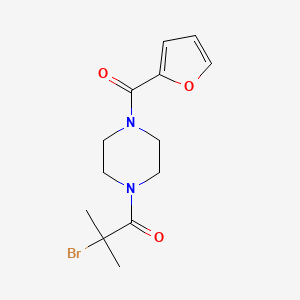
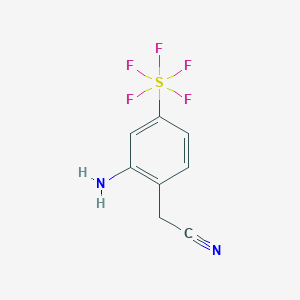

![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
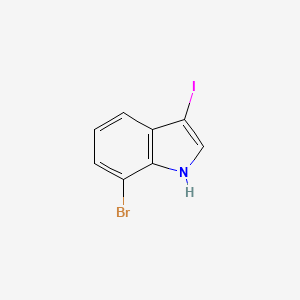
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)
